molecular formula C12H13N3O2 B1312156 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole CAS No. 123320-59-2

2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

Cat. No. B1312156
M. Wt: 231.25 g/mol
InChI Key: HPXFONXFOUFRTP-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific, medical, or industrial contexts.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. The yield and purity of the product would also be discussed.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes. This could include its reactivity with various reagents, its behavior under different conditions, and the products it forms.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, might also be studied.


Scientific Research Applications

Antimicrobial Applications

  • Imidazole compounds exhibit potent antimicrobial activities. Specific derivatives of imidazole, synthesized through reactions with bromine in the presence of acetic acid, have been shown to be effective against microbial agents like Candida albicans. This indicates the potential of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in antimicrobial applications (Narwal et al., 2012).

Corrosion Inhibition

  • Imidazole derivatives are known for their corrosion inhibition properties. Studies have shown that certain imidazole derivatives, such as 2-(4-nitrophenyl)-4,5-diphenyl-imidazole, demonstrate significant corrosion inhibition efficiency on materials like J55 steel in corrosive environments. These findings highlight the industrial applications of imidazole compounds in protecting materials against corrosion (Singh et al., 2017).

Biodegradability and Environmental Impact

  • Understanding the biodegradability of imidazole derivatives is crucial for assessing their environmental impact. Studies on the docking behavior of various imidazole derivatives, including 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, with enzymes like urocanase and formiminoglutamase, provide insights into their biodegradability nature. This research is instrumental in predicting the environmental footprint of these compounds (Veeraragavan et al., 2017).

Organic Precursor for Nanoparticles

  • Imidazole derivatives can serve as organic precursors for the synthesis of nanoparticles. For instance, certain imidazole derivatives have been used as precursors for zinc oxide nanoparticles, indicating the potential of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in nanotechnology and material science applications (Padhy et al., 2010).

Spectroscopic Studies

  • Spectroscopic studies are crucial for understanding the chemical properties and interactions of imidazole derivatives. Research into the electrochemical reduction and interaction with surfactants of compounds like 2-(4-nitrophenyl)-1H-benzo[d]imidazole sheds light on their chemical behavior and potential applications in various fields (Datta et al., 2016).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and environmental impact. Information on how to handle and store the compound safely would also be included.


Future Directions

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properties

IUPAC Name

1-(4-nitrophenyl)-2-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9(2)12-13-7-8-14(12)10-3-5-11(6-4-10)15(16)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXFONXFOUFRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235725
Record name 2-(1-Methylethyl)-1-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-isopropyl-1-(4-nitrophenyl)-1H-imidazole

CAS RN

123320-59-2
Record name 2-(1-Methylethyl)-1-(4-nitrophenyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123320-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylethyl)-1-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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